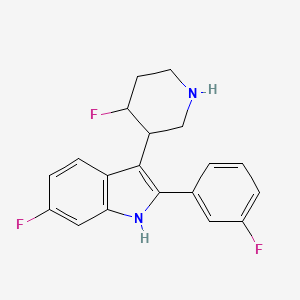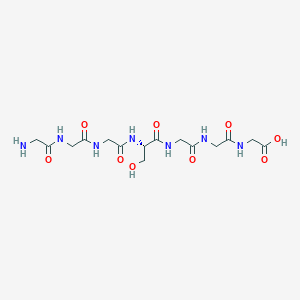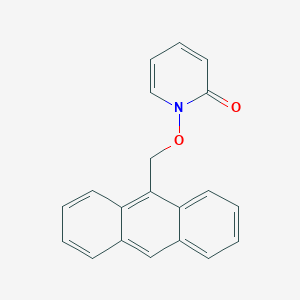
2(1H)-Pyridinone, 1-(9-anthracenylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinone, 1-(9-anthracenylmethoxy)- is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a pyridinone ring substituted with a 9-anthracenylmethoxy group, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 1-(9-anthracenylmethoxy)- typically involves the reaction of 9-anthracenylmethanol with 2(1H)-pyridinone under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle large quantities of reactants and products.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyridinone, 1-(9-anthracenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinone ring or the anthracenylmethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinones or anthracenyl derivatives.
Applications De Recherche Scientifique
2(1H)-Pyridinone, 1-(9-anthracenylmethoxy)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyridinone, 1-(9-anthracenylmethoxy)- involves its interaction with specific molecular targets. The anthracenylmethoxy group can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit certain enzymes, leading to altered biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Anthracenecarboxaldehyde
- 9-Anthracenylmethanol
- 2(1H)-Pyridinone derivatives
Uniqueness
2(1H)-Pyridinone, 1-(9-anthracenylmethoxy)- is unique due to the combination of the pyridinone ring and the anthracenylmethoxy group. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
220196-57-6 |
|---|---|
Formule moléculaire |
C20H15NO2 |
Poids moléculaire |
301.3 g/mol |
Nom IUPAC |
1-(anthracen-9-ylmethoxy)pyridin-2-one |
InChI |
InChI=1S/C20H15NO2/c22-20-11-5-6-12-21(20)23-14-19-17-9-3-1-7-15(17)13-16-8-2-4-10-18(16)19/h1-13H,14H2 |
Clé InChI |
UHPKQTPOVMVEDB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CON4C=CC=CC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid](/img/structure/B14254598.png)
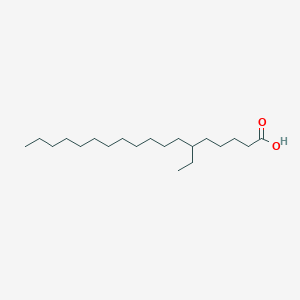
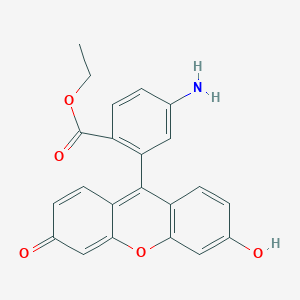
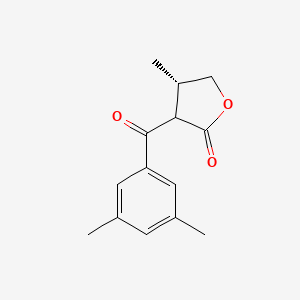
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B14254619.png)
![1-Azabicyclo[2.2.2]octan-3-YL hexanoate](/img/structure/B14254623.png)
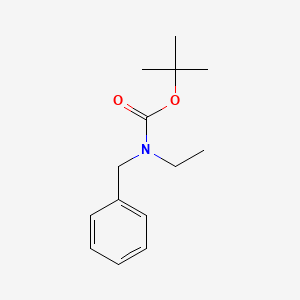
![1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B14254644.png)
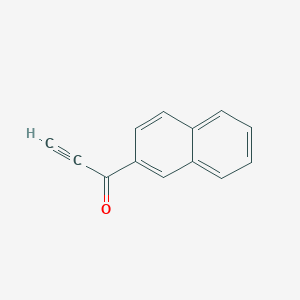
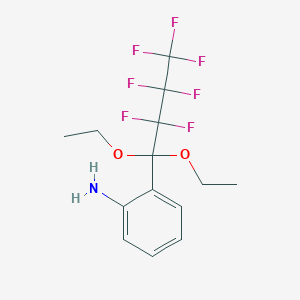
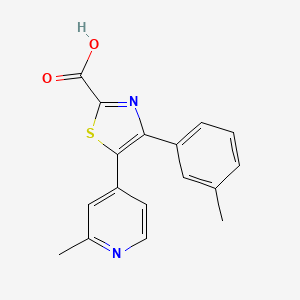
![[4-(Butyltellanyl)but-3-en-1-yn-1-yl]benzene](/img/structure/B14254664.png)
